REACTION_CXSMILES
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C([Li])CCC.[F:6][C:7]1[CH:8]=[C:9]([O:14][CH3:15])[CH:10]=[C:11]([F:13])[CH:12]=1.[C:16](=[O:18])=[O:17].CCOCC>C1COCC1>[F:6][C:7]1[CH:8]=[C:9]([O:14][CH3:15])[CH:10]=[C:11]([F:13])[C:12]=1[C:16]([OH:18])=[O:17]
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
35.9 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=C(C1)F)OC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The stirred mixture was maintained under these conditions for 2.5 h
|
Duration
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2.5 h
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Type
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EXTRACTION
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Details
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The product was extracted into 10% sodium hydroxide (twice), the combined basic extracts
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Type
|
EXTRACTION
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Details
|
the product was extracted into ether (twice), the combined ethereal extracts
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Type
|
WASH
|
Details
|
were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
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Details
|
to give a colourless solid
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C(=CC(=C1)OC)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |